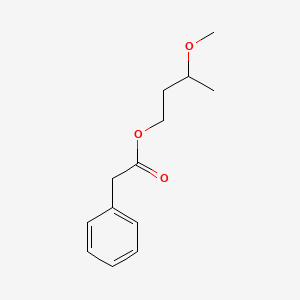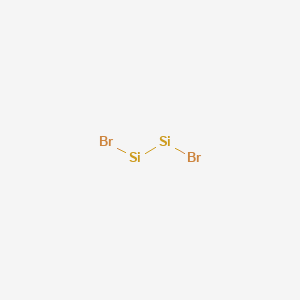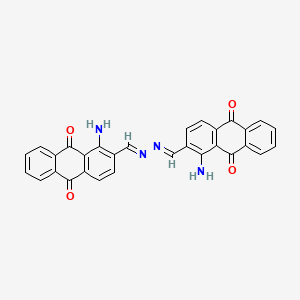![molecular formula C22H26O4S2 B14728538 Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate CAS No. 5324-51-6](/img/structure/B14728538.png)
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylphenylsulfanyl groups attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate typically involves the reaction of diethyl butanedioate with 4-methylphenylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, thiolation, and purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The scalability of the process makes it feasible for large-scale production, catering to the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The compound can participate in substitution reactions where the sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups play a crucial role in modulating the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,3-bis[(phenyl)sulfanyl]butanedioate
- Diethyl 2,3-bis[(4-chlorophenyl)sulfanyl]butanedioate
- Diethyl 2,3-bis[(4-methoxyphenyl)sulfanyl]butanedioate
Uniqueness
Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate is unique due to the presence of 4-methylphenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
5324-51-6 |
|---|---|
Molecular Formula |
C22H26O4S2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate |
InChI |
InChI=1S/C22H26O4S2/c1-5-25-21(23)19(27-17-11-7-15(3)8-12-17)20(22(24)26-6-2)28-18-13-9-16(4)10-14-18/h7-14,19-20H,5-6H2,1-4H3 |
InChI Key |
QVALTQGQDJPNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)SC1=CC=C(C=C1)C)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



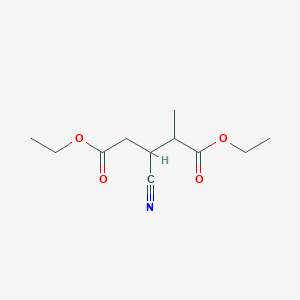

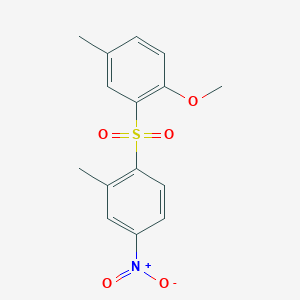
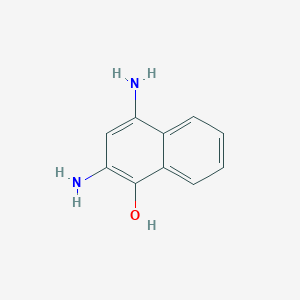

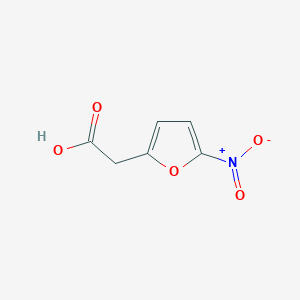
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)


